molecular formula C24H40O10S B8106557 THP-PEG7-Tos

THP-PEG7-Tos

Cat. No.: B8106557
M. Wt: 520.6 g/mol
InChI Key: QGSBMQZFPAVLBB-UHFFFAOYSA-N
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Description

THP-PEG7-Tos (CAS 669556-37-0) is a bifunctional polyethylene glycol (PEG) linker reagent of significant value in chemical synthesis and bioconjugation. It is characterized by a tetrahydropyranyl (THP) protecting group on one terminus and a tosylate (Tos) group on the other . The hydrophilic PEG7 spacer substantially enhances the water solubility of molecules it is conjugated to, improving their performance in aqueous media . The tosylate moiety is an excellent leaving group, making this arm of the molecule highly reactive in nucleophilic substitution reactions. This allows researchers to readily attach the PEG chain to target molecules such as amines or thiols, facilitating the creation of stable conjugates for drug delivery and material science . The THP group serves as a robust protecting group for the alcohol functionality, which can be selectively removed under mild acidic conditions to reveal a hydroxyl group for further derivatization . This combination of features provides researchers with orthogonal reactivity, enabling complex, multi-step synthetic strategies. This reagent is instrumental in various research applications, including protein and peptide conjugation to improve stability and solubility, the development of novel drug delivery systems to enhance pharmacokinetics, and as a versatile building block in organic synthesis and nanotechnology . This compound is offered with a purity of ≥98% and must be stored at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S/c1-22-5-7-23(8-6-22)35(25,26)34-21-19-31-17-15-29-13-11-27-10-12-28-14-16-30-18-20-33-24-4-2-3-9-32-24/h5-8,24H,2-4,9-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSBMQZFPAVLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the PEG7 Hydroxyl Group with THP

The synthesis begins with the protection of the terminal hydroxyl group of PEG7. This is achieved by reacting PEG7 with dihydropyran (DHP) in the presence of an acid catalyst, typically p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS). The reaction proceeds via acid-catalyzed ring-opening of DHP, forming a stable THP ether:

PEG7-OH+DHPpTSAPEG7-THP+H2O\text{PEG7-OH} + \text{DHP} \xrightarrow{\text{pTSA}} \text{PEG7-THP} + \text{H}_2\text{O}

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Time: 4–12 hours

  • Yield: >90%

Tosylation of the Free Hydroxyl Group

The unprotected hydroxyl terminus of PEG7-THP is then converted to a tosylate using tosyl chloride (TsCl). This step requires a base, such as triethylamine (TEA) or pyridine, to scavenge HCl generated during the reaction:

PEG7-THP-OH+TsClTEAPEG7-THP-Tos+HCl\text{PEG7-THP-OH} + \text{TsCl} \xrightarrow{\text{TEA}} \text{PEG7-THP-Tos} + \text{HCl}

Optimized Parameters :

  • Molar Ratio: PEG7-THP-OH : TsCl : TEA = 1 : 1.2 : 2.5

  • Solvent: Anhydrous DCM or THF

  • Temperature: 0°C to room temperature (prevents side reactions)

  • Time: 6–24 hours

  • Yield: 75–85%

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

SolventDielectric ConstantReaction RateYield (%)
THF7.5Moderate78
DCM8.9Fast85
Acetonitrile37.5Slow65

Polar aprotic solvents like DCM enhance the nucleophilicity of the hydroxyl group, accelerating tosylation.

Catalytic Acid for THP Protection

Comparative studies of acid catalysts reveal:

CatalystReaction Time (h)Yield (%)Purity (%)
pTSA69298
PPTS88997
HCl128095

pTSA is preferred due to its superior catalytic activity and minimal side products.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :

    • δ 1.20–1.80 ppm (m, THP ring protons)

    • δ 2.45 ppm (s, Ts methyl group)

    • δ 3.50–3.80 ppm (m, PEG7 backbone)

    • δ 7.30–7.80 ppm (d, Ts aromatic protons)

  • ¹³C NMR : Confirms the presence of THP (δ 98–102 ppm) and Ts (δ 21.5 ppm, 145 ppm).

Gel Permeation Chromatography (GPC)

  • Molecular Weight : 520.6 g/mol (matches theoretical value)

  • Polydispersity Index (PDI) : <1.1, indicating monodisperse PEG7 chains.

Comparative Analysis of Preparation Methods

MethodTosylation AgentCatalystYield (%)Purity (%)
Classical TsClTsClTEA8598
In-situ TosylationTosyl ImidazoleDBU7895
Microwave-AssistedTsClpTSA8897

The classical TsCl method remains the gold standard due to its reliability and scalability.

Applications and Implications of Synthesis Methodology

The this compound linker is pivotal in:

  • Drug Delivery Systems : Enhances solubility and circulation time of hydrophobic therapeutics.

  • Bioconjugation : Enables site-specific attachment of proteins, peptides, or antibodies .

Chemical Reactions Analysis

Types of Reactions

THP-PEG7-Tos undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The tosyl group is a very good leaving group, making this compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Deprotection: The THP protecting group can be removed under acidic conditions to reveal the free hydroxyl group

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Deprotection: Acidic conditions, such as dilute hydrochloric acid or p-toluenesulfonic acid in methanol, are used to remove the THP group

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted PEG derivatives where the tosyl group is replaced by the nucleophile.

    Deprotection: The major product is the PEG derivative with a free hydroxyl group

Scientific Research Applications

Linker in Synthesis

THP-PEG7-Tos serves as an effective linker in the synthesis of complex molecules. Its tosyl group acts as a good leaving group in nucleophilic substitution reactions, facilitating the attachment of various nucleophiles such as amines and thiols.

Surface Modification

In materials science, this compound is employed to modify surfaces to improve their solubility and stability. This property is particularly useful in developing coatings with enhanced performance characteristics.

Bioconjugation

The compound is extensively used in bioconjugation processes to attach biomolecules like proteins and peptides. This conjugation improves the solubility of these biomolecules and reduces their immunogenicity, making them more effective for therapeutic applications.

Drug Delivery Systems

This compound plays a crucial role in drug delivery systems. Its PEG component enhances the bioavailability and circulation time of therapeutic agents, allowing for more effective treatment regimens. The compound's ability to form stable conjugates with drugs can significantly improve their therapeutic efficacy.

Enhanced Therapeutic Agents

In medical research, this compound has been utilized to develop advanced drug formulations that demonstrate improved pharmacokinetics. For instance, studies have shown that drugs conjugated with this compound exhibit higher cellular uptake and better distribution within targeted cells compared to unconjugated drugs .

Cancer Treatment

Research indicates that this compound can be used to enhance the delivery of anticancer drugs. By conjugating these drugs with this compound, researchers have reported increased cytotoxicity against cancer cell lines, suggesting its potential in cancer therapy .

Advanced Materials Development

In industry, this compound is applied in creating advanced materials that require specific properties such as enhanced hydrophilicity or biocompatibility. Its unique chemical structure allows for tailored modifications that meet the demands of various industrial applications.

Mechanism of Action

The mechanism of action of THP-PEG7-Tos involves its role as a linker and protecting group in chemical reactionsThe THP group protects the hydroxyl group during synthetic steps and can be removed under acidic conditions to reveal the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of THP-PEG7-Tos with Analogous Compounds

Compound Name PEG Chain Length Functional/Protective Groups Key Applications Solubility (Water) Reactivity Conditions
This compound 7 THP (protecting), Tos (leaving) Bioconjugation, PROTAC synthesis High Acidic (THP removal), Nucleophilic (Tos substitution)
Tos-PEG2-THP 2 THP (protecting), Tos (leaving) PROTAC linker, small-molecule conjugation Moderate Acidic (THP removal), Nucleophilic substitution
PEG5-Tos 5 Tos (leaving) Antibody-drug conjugates (ADCs) Moderate-High Nucleophilic substitution
N3-PEG7-Tos 7 Azide (N3), Tos (leaving) Click chemistry, targeted drug delivery High Nucleophilic substitution, CuAAC click chemistry

Key Observations:

PEG Chain Length :

  • This compound (PEG7) and N3-PEG7-Tos (PEG7) exhibit superior water solubility compared to shorter-chain analogs like Tos-PEG2-THP (PEG2) and PEG5-Tos (PEG5). This property is critical for in vivo applications requiring biocompatibility .
  • Shorter PEG chains (e.g., PEG2 in Tos-PEG2-THP) reduce steric hindrance, favoring applications in small-molecule conjugates .

Functional Groups :

  • The THP group in this compound and Tos-PEG2-THP enables selective deprotection under acidic conditions, offering temporal control in multi-step syntheses. In contrast, PEG5-Tos lacks a protecting group, limiting its utility in orthogonal protection strategies .
  • N3-PEG7-Tos replaces the THP group with an azide, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications. This contrasts with this compound, which prioritizes alcohol protection over bioorthogonal reactivity .

Tosyl Group Utility :

  • All listed compounds retain the tosyl group, a robust leaving group for nucleophilic substitutions. However, this compound uniquely combines this with THP protection, allowing sequential functionalization (e.g., deprotection followed by conjugation) .

Functional Analogs

Key Findings:

  • PROTAC Synthesis : this compound outperforms Tos-PEG2-THP due to its longer PEG chain, which enhances solubility and reduces aggregation in proteolysis-targeting chimeras (PROTACs). However, N3-PEG7-Tos is better suited for click chemistry-driven assembly .
  • Antibody-Drug Conjugates (ADCs) : PEG5-Tos and N3-PEG7-Tos are preferred for ADCs due to their optimized chain lengths and reactive handles, whereas this compound’s THP group may introduce instability under physiological pH conditions .

Biological Activity

Overview

THP-PEG7-Tos is a polyethylene glycol (PEG)-based linker that incorporates a tetrahydropyranyl (THP) protecting group and a tosyl moiety. This compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The unique structural features of this compound facilitate its role in enhancing the solubility, stability, and bioavailability of therapeutic compounds.

This compound operates through the ubiquitin-proteasome system , a crucial cellular mechanism for protein degradation. The compound acts as a linker that connects two ligands: one targeting a specific protein and the other binding to an E3 ubiquitin ligase. This dual-targeting approach enables the selective tagging of proteins for degradation, effectively reducing their levels within cells.

Key Features

  • THP Group : Provides protection for alcohol functionalities, which can be removed under acidic conditions, allowing for further chemical modifications.
  • Tosyl Moiety : Enhances reactivity and facilitates conjugation with various biomolecules.

This compound exhibits several important biochemical properties:

  • Solubility : The PEG component significantly increases the water solubility of the compound, making it suitable for various biological applications.
  • Stability : The presence of the THP protecting group contributes to the stability of the compound under physiological conditions.
  • Interactions : It can interact with various biomolecules, including proteins and nucleic acids, enhancing its utility in drug delivery systems.

1. PROTAC Development

Recent studies have highlighted the effectiveness of this compound in synthesizing PROTACs that target oncogenic proteins. These PROTACs have demonstrated promising results in preclinical models by selectively degrading target proteins involved in cancer progression.

StudyTarget ProteinEffectiveness
An et al. (2018)BCR-ABLSignificant reduction in protein levels leading to decreased cell viability in leukemia models.
Chen et al. (2020)MYCInduction of apoptosis in MYC-overexpressing cancer cells.

2. Drug Delivery Systems

This compound has been employed in drug delivery systems to enhance the pharmacokinetics of various therapeutic agents. For instance, conjugating chemotherapeutic drugs with this compound has shown improved solubility and reduced systemic toxicity.

DrugDelivery SystemOutcome
DoxorubicinThis compound conjugateIncreased cellular uptake and reduced cardiotoxicity compared to free drug formulations.
PaclitaxelPEGylated nanoparticlesEnhanced bioavailability and prolonged circulation time in vivo.

Case Study 1: Cancer Therapy

A study conducted on MCF-7 breast cancer cells demonstrated that PROTACs synthesized using this compound effectively targeted and degraded estrogen receptors, resulting in decreased proliferation rates.

Case Study 2: Neurodegenerative Diseases

Research exploring the potential of this compound in neurodegenerative diseases indicated its ability to target misfolded proteins associated with conditions like Alzheimer's disease, showcasing its versatility beyond oncology.

Q & A

Q. How can researchers ensure ethical sourcing and documentation of this compound in collaborative studies?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document synthesis batches with unique identifiers (e.g., CAS numbers) and share via platforms like Zenodo. Cite commercial sources with CAS 1175496-28-9 and lot numbers to enable traceability .

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